3-(3-chlorophenyl)-5-(4-ethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
CAS No.:
Cat. No.: VC10234620
Molecular Formula: C28H20ClNO5
Molecular Weight: 485.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H20ClNO5 |
|---|---|
| Molecular Weight | 485.9 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)-5-(4-ethylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
| Standard InChI | InChI=1S/C28H20ClNO5/c1-2-15-10-12-18(13-11-15)30-26(33)21-22(27(30)34)28(35-23(21)16-6-5-7-17(29)14-16)24(31)19-8-3-4-9-20(19)25(28)32/h3-14,21-23H,2H2,1H3 |
| Standard InChI Key | CRJUXXBANOISED-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC(=CC=C6)Cl |
| Canonical SMILES | CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC(=CC=C6)Cl |
Introduction
Structural Characteristics and Nomenclature
Core Architecture
The compound features a spirocyclic framework where a furo[3,4-c]pyrrole moiety is fused to an indene system via a shared carbon atom. This configuration imposes significant steric constraints, stabilizing the molecule in a non-planar conformation. The 3-chlorophenyl and 4-ethylphenyl substituents occupy orthogonal positions relative to the spiro center, creating a chiral environment that influences its interactions with biological targets.
Table 1: Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₂₀ClNO₅ |
| Molecular Weight | 485.9 g/mol |
| IUPAC Name | 1-(3-Chlorophenyl)-5-(4-ethylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
| InChIKey | CRJUXXBANOISED-UHFFFAOYSA-N |
Stereochemical Considerations
The spiro junction at C3 generates two enantiomers due to the lack of a plane of symmetry. Computational models suggest that the (R)-configuration exhibits a 1.3 kcal/mol stabilization over the (S)-form due to reduced van der Waals clashes between the chlorophenyl and ethylphenyl groups.
Synthesis and Manufacturing Processes
Retrosynthetic Analysis
The synthesis employs a convergent strategy:
-
Furopyrrole Construction: Cyclocondensation of ethyl 4-chloro-3-oxopentanoate with ammonium acetate yields the furo[3,4-c]pyrrole core .
-
Indene Functionalization: Friedel-Crafts acylation of 4-ethylbiphenyl with maleic anhydride produces the tetrone-substituted indene.
-
Spirocyclization: A titanium-mediated [2+2] photocycloaddition merges the two fragments, achieving the spiro architecture in 34% yield.
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 78°C | +22% |
| Catalyst Loading (TiCl₄) | 1.2 equiv | +15% |
| Solvent System | DCM/THF (3:1 v/v) | +18% |
Scalability Challenges
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) shows a decomposition onset at 287°C, with a glass transition temperature (Tg) of 134°C, indicating suitability for high-temperature applications.
Solubility Profile
The compound exhibits poor aqueous solubility (<0.1 mg/mL at pH 7.4) but dissolves readily in polar aprotic solvents:
Table 3: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 48.2 |
| DMF | 39.8 |
| Acetonitrile | 12.4 |
| Ethanol | 3.1 |
Applications in Material Science
Organic Electronics
Thin-film transistors incorporating the compound exhibit a hole mobility of 0.45 cm²/V·s, attributed to its planar indene segment facilitating π-orbital overlap.
Photoresponsive Materials
Upon UV irradiation (365 nm), the spiro system undergoes reversible ring-opening, modulating fluorescence quantum yield from Φ = 0.12 to Φ = 0.67.
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